molecular formula C16H16FNOS B249481 2-(benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide

2-(benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide

Cat. No. B249481
M. Wt: 289.4 g/mol
InChI Key: UBHQQJXSYAQEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the sulfonamide family, which is known for its diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For example, in cancer cells, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammatory cells, it has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(Benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest. In inflammatory cells, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). In infectious diseases, it has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of 2-(Benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide is its diverse pharmacological properties, which make it a promising candidate for the development of new therapeutic agents. However, one limitation is the lack of understanding of its mechanism of action, which hinders the development of more targeted and effective drugs.

Future Directions

There are several future directions for the research on 2-(Benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide. Firstly, more studies are needed to elucidate its mechanism of action, which will facilitate the development of more targeted and effective drugs. Secondly, further research is needed to explore its potential therapeutic applications in other fields, such as neurodegenerative diseases and metabolic disorders. Lastly, the development of more efficient synthesis methods and drug delivery systems will be essential for the translation of this compound into clinical use.
In conclusion, 2-(Benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide is a promising compound with diverse pharmacological properties. Its potential therapeutic applications in cancer, inflammation, and infectious diseases make it a subject of intense research. However, further studies are needed to fully understand its mechanism of action and to develop more targeted and effective drugs.

Synthesis Methods

The synthesis of 2-(Benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide involves the reaction of 3-fluoro-2-methylaniline with benzyl mercaptan, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

2-(Benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In infectious disease research, it has been shown to have antibacterial and antifungal properties.

properties

Product Name

2-(benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide

Molecular Formula

C16H16FNOS

Molecular Weight

289.4 g/mol

IUPAC Name

2-benzylsulfanyl-N-(3-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C16H16FNOS/c1-12-14(17)8-5-9-15(12)18-16(19)11-20-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

UBHQQJXSYAQEMZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)CSCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CSCC2=CC=CC=C2

Origin of Product

United States

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